BI-6C9

Description

Structure

3D Structure

Propriétés

IUPAC Name |

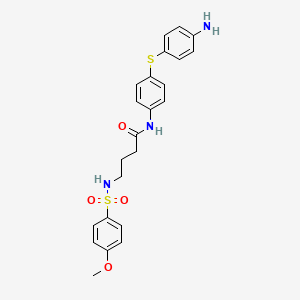

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFUJBSKPDPGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468365 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791835-21-7 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BI-6C9: A Technical Guide to its Mechanism of Action as a Bid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-6C9 is a small molecule inhibitor that specifically targets the BH3 interacting-domain death agonist (Bid), a key pro-apoptotic protein. By binding to Bid, this compound prevents its translocation to the mitochondria, thereby averting the initiation of the intrinsic apoptotic cascade. This inhibitory action preserves mitochondrial integrity, preventing mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and subsequent cell death. Notably, this compound has demonstrated efficacy in protecting against both caspase-dependent apoptosis and a form of regulated necrosis known as ferroptosis, highlighting its therapeutic potential in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.

Core Mechanism of Action: Inhibition of Bid

This compound functions as a direct inhibitor of the Bid protein, a sentinel of the B-cell lymphoma 2 (Bcl-2) family of proteins that governs mitochondrial-mediated apoptosis.[1] Under normal physiological conditions, Bid is predominantly cytosolic and inactive. Upon receiving an apoptotic stimulus, such as the activation of death receptors, Bid is cleaved by caspase-8 into its truncated form, tBid. tBid then translocates to the outer mitochondrial membrane, where it interacts with and activates the pro-apoptotic effector proteins Bak and Bax. This activation leads to the formation of pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).

This compound exerts its anti-apoptotic effect by binding to Bid and preventing this cascade of events.[2] The binding affinity of this compound for tBid has been determined with a dissociation constant (Kd) of 20 µM.[2] This interaction sterically hinders the translocation of tBid to the mitochondria, thus inhibiting the subsequent activation of Bak and Bax.

As a result of this upstream inhibition, this compound effectively blocks several key downstream events in the apoptotic pathway:

-

Prevention of Mitochondrial Outer Membrane Permeabilization (MOMP): By inhibiting tBid-mediated activation of Bak and Bax, this compound maintains the integrity of the outer mitochondrial membrane.[1]

-

Inhibition of Pro-Apoptotic Factor Release: Consequently, the release of mitochondrial intermembrane space proteins, including cytochrome c, second mitochondria-derived activator of caspase (SMAC)/Diablo, and apoptosis-inducing factor (AIF), is blocked.[1]

-

Suppression of Caspase Activation: The release of cytochrome c is a critical step in the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. By preventing cytochrome c release, this compound inhibits this caspase cascade.

-

Inhibition of Caspase-Independent Cell Death: this compound also prevents the release of AIF, a key mediator of caspase-independent cell death.[1][3]

Inhibition of Ferroptosis

Beyond its role in apoptosis, this compound has been shown to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5] In models of erastin-induced ferroptosis in neuronal cells, this compound treatment was found to:

-

Decrease the production of mitochondrial reactive oxygen species (ROS) and lipid peroxidation.[4]

-

Prevent the depletion of cellular ATP.[4]

These findings suggest that Bid plays a crucial role in linking oxidative stress to mitochondrial dysfunction in ferroptosis, and that this compound can effectively sever this connection.[4][5]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) for tBid | 20 µM | In vitro | [2] |

| Inhibition of Glutamate-Induced Cell Death | 10 µM | HT-22 cells | [6] |

| Inhibition of Erastin-Induced Ferroptosis | 10 µM | HT-22 cells | [4] |

| Inhibition of tBid-Induced Cell Death | 10 µM | HT-22 cells | [4] |

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bid Participates in Genotoxic Drug-Induced Apoptosis of HeLa Cells and Is Essential for Death Receptor Ligands' Apoptotic and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BID links ferroptosis to mitochondrial cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

BI-6C9: A Specific Inhibitor of the Pro-Apoptotic Protein Bid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pro-apoptotic protein Bid (BH3 interacting-domain death agonist) plays a critical role in the regulation of programmed cell death. As a "BH3-only" member of the Bcl-2 protein family, Bid functions as a crucial link between the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Its activation and subsequent translocation to the mitochondria trigger events leading to mitochondrial outer membrane permeabilization (MOMP), a key commitment point in the apoptotic cascade. Furthermore, recent evidence has implicated Bid in other forms of regulated cell death, including ferroptosis. BI-6C9 has been identified as a highly specific small-molecule inhibitor of Bid.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the cellular pathways it modulates.

Mechanism of Action

This compound is an anti-apoptotic molecule that directly targets and inhibits the BH3 interacting domain of Bid.[1][2][3] By interfering with Bid's function, this compound effectively decouples upstream death signals from the mitochondrial execution pathway of apoptosis.

The primary mechanisms of this compound's protective effects include:

-

Prevention of Mitochondrial Translocation: In response to apoptotic stimuli like glutamate or erastin, Bid translocates to the mitochondria.[4][5][6] this compound has been shown to block this critical translocation step.[5][6]

-

Inhibition of Mitochondrial Dysfunction: By preventing Bid's action at the mitochondria, this compound preserves mitochondrial integrity. This includes preventing the loss of mitochondrial outer membrane potential (MOMP), inhibiting detrimental mitochondrial fission (fragmentation), and maintaining cellular ATP levels.[1][4][7]

-

Blockade of Pro-Apoptotic Factor Release: A direct consequence of MOMP is the release of proteins from the mitochondrial intermembrane space into the cytosol. This compound inhibits the Bid-induced release of key apoptotic factors, including cytochrome c, Second Mitochondria-derived Activator of Caspase (SMAC), and Apoptosis-Inducing Factor (AIF).[3][8]

-

Suppression of Caspase Activation and Cell Death: By blocking the release of cytochrome c and SMAC, this compound prevents the formation of the apoptosome and subsequent activation of downstream effector caspases like caspase-3, ultimately protecting cells from apoptosis.[3] It has been shown to significantly protect against death receptor-induced apoptosis.[9]

-

Inhibition of Ferroptosis and Oxytosis: this compound has demonstrated protective effects in non-apoptotic cell death pathways. It inhibits erastin-induced ferroptosis and glutamate-induced oxytosis, cell death paradigms linked to oxidative stress.[7][10] In these contexts, this compound prevents lipid peroxide production and mitochondrial ROS formation.[7]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the pivotal role of Bid in cell death signaling and the specific point of intervention for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound. It is important to note that IC50 values can be highly dependent on experimental conditions, while Kd and Ki values represent intrinsic binding affinities.[11][12][13]

| Parameter | Value | Target | Assay/Context | Reference |

| Kd | 20 µM | tBid | Not specified | [8] |

| Effective Concentration | 10 µM | Bid | Inhibition of glutamate-induced cell death in HT-22 cells. | [1] |

| Effective Concentration | 10 µM | Bid | Prevention of erastin-induced ferroptosis in HT-22 cells. | [7] |

| Effective Concentration | 10 µM | Bid | Inhibition of tBID-induced cell death in HT-22 cells. | [5][6] |

| Effective Concentration | 10 µM | Bid | Prevention of IFN-α2a-induced apoptosis in OVCAR-3 cells. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound. The following are protocols for key experiments based on published studies.

Cell Viability Assay (MTT-based)

This protocol is used to assess the protective effect of this compound against a cytotoxic stimulus.

-

Cell Seeding: Plate cells (e.g., HT-22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with this compound (e.g., at a final concentration of 10 µM) or vehicle control (DMSO) for 1 to 2 hours.[5]

-

Induction of Cell Death: Add the cytotoxic agent (e.g., erastin at 1 µM or glutamate at 3-5 mM) to the appropriate wells.[1][7] Include untreated control wells.

-

Incubation: Incubate the plate for the required duration (e.g., 16-24 hours) at 37°C in a CO₂ incubator.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 24-well plate (e.g., 35,000 cells/well) and treat with this compound followed by the apoptotic stimulus (e.g., tBID plasmid transfection) as described above.[5][14]

-

Cell Collection: After the incubation period (e.g., 24 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye TMRE (Tetramethylrhodamine, Ethyl Ester) to measure changes in MMP.

-

Cell Treatment: Seed cells in a 24-well plate and treat with this compound and the desired stimulus (e.g., 1 µM erastin for 16 hours).[14]

-

Cell Collection: Collect all cells and centrifuge as described above.

-

TMRE Staining: Resuspend the cells in pre-warmed medium containing TMRE (e.g., 200 nM final concentration).[14]

-

Incubation: Incubate for 20 minutes at 37°C, protected from light.[14]

-

Washing and Analysis: Wash the cells with PBS, resuspend in assay buffer, and immediately analyze by flow cytometry to quantify TMRE fluorescence.[14] A decrease in fluorescence indicates a loss of MMP.

Measurement of Mitochondrial ROS

This protocol uses MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.

-

Cell Treatment: Treat cells as described for other assays.

-

MitoSOX Staining: After treatment, incubate the cells with MitoSOX Red reagent (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS or HBSS.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry (excitation ~510 nm, emission ~580 nm). An increase in red fluorescence indicates elevated mitochondrial ROS.[7]

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based model of regulated cell death.

Conclusion

This compound is a valuable and specific chemical probe for interrogating the function of the pro-apoptotic protein Bid. Its ability to inhibit Bid's translocation to the mitochondria and subsequent activation of the intrinsic apoptotic pathway has been clearly demonstrated.[1][4] Moreover, its efficacy in preventing mitochondrial dysfunction and cell death in the context of ferroptosis and oxytosis highlights Bid's emerging role as a key node integrating multiple cell death pathways.[7][10] For researchers in apoptosis, neuroscience, and cancer biology, this compound serves as an essential tool for dissecting the molecular mechanisms of cell death. For professionals in drug development, the specificity of this compound for a critical apoptotic regulator presents a foundation for designing novel therapeutics aimed at preventing pathological cell loss in a variety of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Bid mediates fission, membrane permeabilization and peri-nuclear accumulation of mitochondria as a prerequisite for oxidative neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BID links ferroptosis to mitochondrial cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Bid Participates in Genotoxic Drug-Induced Apoptosis of HeLa Cells and Is Essential for Death Receptor Ligands' Apoptotic and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BID links ferroptosis to mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. files.core.ac.uk [files.core.ac.uk]

The Role of BI-6C9 in the Prevention of Mitochondrial Fission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining cellular health, energy homeostasis, and regulating programmed cell death. Excessive mitochondrial fission is a key pathological feature in a range of neurodegenerative diseases and ischemic injuries, representing a promising target for therapeutic intervention. This document provides a detailed technical overview of BI-6C9, a specific inhibitor of the BH3 interacting domain (Bid) protein, and its role in preventing pathological mitochondrial fission. We will explore its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its use, and illustrate the relevant cellular pathways.

Introduction: Mitochondrial Fission and the Role of Bid

Mitochondria are not static organelles; they form a dynamic network that is constantly remodeled through two opposing processes: fusion and fission. While fusion allows for the mixing of mitochondrial contents, fission is essential for distributing mitochondria throughout the cell, facilitating mitophagy (the removal of damaged mitochondria), and playing a role in cell division and apoptosis.

The central executioner of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a GTPase that translocates from the cytosol to the mitochondrial outer membrane.[1] Upon activation, Drp1 assembles into ring-like structures that constrict and ultimately divide the mitochondrion.[1]

In cellular stress and injury models, such as glutamate-induced excitotoxicity or ferroptosis, the pro-apoptotic Bcl-2 family protein Bid has been identified as a critical upstream regulator of pathological mitochondrial fission.[2][3] Under conditions of oxidative stress, Bid translocates to the mitochondria, an event that precedes and is necessary for mitochondrial fragmentation, loss of mitochondrial outer membrane potential (MOMP), and the release of pro-apoptotic factors like apoptosis-inducing factor (AIF).[2][4][5]

This compound: A Specific Inhibitor of Bid

This compound is a highly specific small-molecule inhibitor of the BH3 interacting domain (Bid) protein.[6][7] By targeting Bid, this compound effectively blocks its pro-fission and pro-apoptotic functions at an early stage in the cell death cascade. Its primary mechanism of action is the prevention of Bid translocation to the mitochondria, thereby inhibiting the downstream events of mitochondrial fission, membrane permeabilization, and cell death.[2][4]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway initiated by cellular stress (e.g., glutamate excitotoxicity) and the specific point of intervention by this compound.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Bid mediates fission, membrane permeabilization and peri-nuclear accumulation of mitochondria as a prerequisite for oxidative neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BID links ferroptosis to mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bid-mediated mitochondrial damage is a key mechanism in glutamate-induced oxidative stress and AIF-dependent cell death in immortalized HT-22 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to BI-6C9 and Caspase-Independent Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6C9 is recognized as a specific inhibitor of the BH3 interacting-domain death agonist (Bid).[1][2] Its activity prevents the mitochondrial translocation of Bid, a key step in several cell death pathways.[3][4] This action allows this compound to protect against mitochondrial outer membrane permeabilization (MOMP), mitochondrial fission, and the subsequent release of pro-apoptotic factors, most notably Apoptosis-Inducing Factor (AIF).[1][2][5] Consequently, this compound serves as a potent inhibitor of caspase-independent cell death, with demonstrated efficacy in models of oxidative neuronal cell death and ferroptosis.[1][6] This guide provides a detailed overview of the mechanisms, experimental data, and protocols related to the function of this compound in caspase-independent cell death.

Introduction to Caspase-Independent Cell Death

Programmed cell death (PCD) is a fundamental process for tissue homeostasis and elimination of damaged cells. While the most well-characterized form of PCD is apoptosis, which is executed by a cascade of proteases called caspases, cells can also undergo regulated cell death through caspase-independent mechanisms.[7][8] These alternative pathways are crucial safeguard mechanisms when caspase-mediated routes are inhibited or fail.[7]

Key forms of caspase-independent regulated necrosis include:

-

Necroptosis: A regulated form of necrosis governed by Receptor-Interacting Protein Kinases (RIPK1, RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).[9] It is characterized by cell swelling and plasma membrane rupture.[9]

-

Ferroptosis: An iron-dependent form of cell death driven by the accumulation of lipid reactive oxygen species (ROS).[6][10]

-

Parthanatos: A pathway initiated by the overactivation of Poly(ADP-ribose) polymerase 1 (PARP-1), leading to ATP depletion and AIF release.[11]

-

AIF-Mediated Cell Death: Triggered by the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[12][13] AIF translocates to the nucleus, where it causes large-scale DNA fragmentation and chromatin condensation without requiring caspases.[11][12][13]

Mitochondria are central to many of these pathways, releasing factors like AIF that can execute cell death independently of caspases.[8][14]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the BH3 interacting-domain death agonist (Bid).[1][2] Bid, a pro-apoptotic member of the Bcl-2 family, acts as a sentinel for cellular stress. Upon activation (e.g., by caspase-8 in extrinsic apoptosis or other signals), Bid is cleaved into its truncated form, tBid. tBid then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of factors like cytochrome c and AIF.[11]

This compound's primary function is to prevent the mitochondrial translocation and activation of Bid.[3][4] By inhibiting this critical step, this compound effectively blocks downstream events, including:

This mechanism makes this compound a powerful tool for studying and preventing caspase-independent cell death pathways that rely on Bid-mediated mitochondrial damage.

This compound in AIF-Mediated Cell Death and Ferroptosis

AIF-Mediated Cell Death

In response to stimuli like oxidative stress, AIF is released from the mitochondria and moves to the nucleus to induce DNA fragmentation.[11][12] This process is a key component of caspase-independent cell death. Studies in immortalized HT-22 hippocampal neurons have shown that glutamate-induced oxidative stress leads to Bid-dependent mitochondrial damage and subsequent AIF-mediated cell death.[4][15] The application of this compound prevents the translocation of Bid, thereby inhibiting AIF release and protecting the neurons from cell death.[4][5] Matrine, a natural alkaloid, has been shown to induce caspase-independent cell death in HepG2 cells through a Bid-regulated AIF nuclear translocation pathway, which can be prevented by this compound.[16]

Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[6] Recent evidence has linked Bid to the ferroptotic pathway. Erastin, a known inducer of ferroptosis, causes Bid to translocate to the mitochondria, leading to mitochondrial damage and cell death.[6][10]

Research has demonstrated that this compound is a potent inhibitor of erastin-induced ferroptosis.[3][6] It prevents the key hallmarks of ferroptosis, including lipid peroxidation, mitochondrial ROS production, and the depletion of ATP.[6] The protective effect of this compound against erastin-induced cell death is comparable to that of the well-established ferroptosis inhibitor, ferrostatin-1.[6]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines and under different conditions.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Stress Inducer | This compound Concentration | Outcome | Reference |

|---|---|---|---|---|

| HT-22 Neurons | Glutamate (3 mM & 5 mM) | 10 µM | Significantly attenuates the loss of cell viability. | [1] |

| HT-22 Neurons | Erastin (1 µM) | 10 µM | Prevents erastin-induced cell death to a similar extent as ferrostatin-1. | [6] |

| HT-22 Neurons | tBid Overexpression | 10 µM | Significantly reduces tBid-induced cytotoxicity. |[6] |

Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress

| Cell Line | Stress Inducer | This compound Concentration | Measured Parameter | Result | Reference |

|---|---|---|---|---|---|

| HT-22 Neurons | Erastin (1 µM) | 10 µM | Lipid Peroxidation | Fully prevented erastin-induced lipid peroxidation. | [6] |

| HT-22 Neurons | Erastin (1 µM) | 10 µM | Mitochondrial ROS | Blocked the increase in mitochondrial ROS production. | [6] |

| HT-22 Neurons | Erastin (1 µM) | 10 µM | Mitochondrial Fragmentation | Fully prevented erastin-induced fragmentation. | [6] |

| HT-22 Neurons | Erastin (1 µM) | 10 µM | ATP Levels | Prevented ATP depletion after 16h of treatment. | [6] |

| HT-22 Neurons | Glutamate | 10 µM | Mitochondrial Fission & MOMP | Prevented mitochondrial fission and loss of outer membrane potential. |[5] |

Signaling Pathway and Workflow Diagrams

This compound Mechanism in AIF-Mediated Cell Death

Caption: this compound inhibits AIF-mediated cell death by blocking Bid translocation.

This compound Inhibition of Ferroptosis

Caption: this compound blocks Ferroptosis by inhibiting Bid-mediated mitochondrial damage.

Experimental Workflow: Cell Viability MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Immortalized mouse hippocampal HT-22 cells are a common model.[1][6]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[11]

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays). After allowing cells to attach overnight, they are pre-treated with this compound (e.g., 10 µM) or a vehicle control for 1 hour.[3] Subsequently, the stress inducer (e.g., glutamate or erastin) is added to the medium, and cells are incubated for the desired time (typically 16-24 hours).[3][6]

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

-

Protocol:

-

After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.[6]

-

Western Blotting for Protein Translocation

-

Principle: To detect the translocation of proteins like AIF or Bid from the cytoplasm to mitochondria or the nucleus.

-

Protocol:

-

After treatment, harvest cells and perform subcellular fractionation to isolate cytosolic, mitochondrial, and nuclear fractions.

-

Determine protein concentration for each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the protein of interest (e.g., anti-Bid, anti-AIF) and loading controls for each fraction (e.g., β-actin for cytosol, COX IV for mitochondria) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Measurement of Lipid Peroxidation

-

Principle: Utilizes fluorescent probes like BODIPY 581/591 C11, which shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye.

-

Protocol:

-

Treat cells as described in section 6.1.

-

Towards the end of the incubation period, load the cells with the BODIPY 581/591 C11 probe.

-

Harvest the cells by trypsinization and wash with PBS.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence in the green channel (e.g., FITC channel).

-

An increase in green fluorescence indicates a higher level of lipid peroxidation.[6]

-

Conclusion

This compound is a valuable chemical probe for dissecting and inhibiting caspase-independent cell death pathways. Its specificity for Bid allows it to effectively prevent Bid-mediated mitochondrial damage, a critical convergence point for pathways like AIF-mediated cell death and ferroptosis.[4][6] The data clearly show its protective effects in neuronal cells subjected to oxidative stress and ferroptotic inducers.[1][6] For researchers in oncology, neurodegeneration, and drug development, this compound provides a powerful tool to explore the therapeutic potential of targeting these non-apoptotic death mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bid-mediated mitochondrial damage is a key mechanism in glutamate-induced oxidative stress and AIF-dependent cell death in immortalized HT-22 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bid mediates fission, membrane permeabilization and peri-nuclear accumulation of mitochondria as a prerequisite for oxidative neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BID links ferroptosis to mitochondrial cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BID links ferroptosis to mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis-Inducing Factor Triggered by Poly(ADP-Ribose) Polymerase and Bid Mediates Neuronal Cell Death after Oxygen-Glucose Deprivation and Focal Cerebral Ischemia | Journal of Neuroscience [jneurosci.org]

- 12. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Bid-mediated mitochondrial damage is a key mechanism in glutamate-induced oxidative stress and AIF-dependent cell death in immortalized HT-22 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Protective Power of BI-6C9: A Technical Guide to its Anti-Apoptotic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-apoptotic and anti-ferroptotic properties of BI-6C9, a potent and specific inhibitor of the BH3 interacting-domain death agonist (Bid). Bid is a critical mediator in various cell death pathways, and its inhibition by this compound presents a promising therapeutic strategy for conditions characterized by excessive cell death, such as neurodegenerative diseases. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Bid-Mediated Mitochondrial Damage

This compound exerts its protective effects by directly targeting and inhibiting the pro-apoptotic protein Bid.[1] Under conditions of cellular stress, such as glutamate toxicity or erastin-induced ferroptosis, Bid is activated and translocates to the mitochondria.[2][3][4] At the mitochondria, Bid promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like Apoptosis Inducing Factor (AIF) and cytochrome c.[1][5] This cascade of events results in mitochondrial dysfunction, characterized by mitochondrial fragmentation, loss of mitochondrial membrane potential (MMP), and depletion of ATP, ultimately leading to caspase-independent cell death.[1][2][6]

This compound effectively blocks these detrimental processes by preventing the translocation of Bid to the mitochondria.[2][4] By inhibiting this crucial step, this compound preserves mitochondrial integrity and function, thereby preventing the downstream events of the apoptotic and ferroptotic pathways.[2][3]

Quantitative Data on the Efficacy of this compound

The protective effects of this compound have been quantified in various experimental models. The following tables summarize key findings from studies investigating its efficacy in preventing cell death induced by glutamate and erastin in HT-22 hippocampal neuronal cells.

Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity

| Parameter | Condition | Result | Reference |

| Cell Viability | HT-22 cells + Glutamate (3 mM and 5 mM) | Reduction in cell viability around 4.5 hours | [1] |

| Cell Viability | HT-22 cells + Glutamate + this compound (10 µM) | Significant attenuation of cell viability loss | [1] |

| Bid Translocation | HT-22 cells + Glutamate (3 mM, 16h) | Translocation of Bid to mitochondria | [4] |

| Bid Translocation | HT-22 cells + Glutamate (3 mM, 16h) + this compound | Blocked translocation of Bid | [4] |

Table 2: Protective Effects of this compound against Erastin-Induced Ferroptosis

| Parameter | Condition | Result with this compound (10 µM) | Reference |

| Cell Death | WT HT-22 cells + Erastin (1 µM, 16h) | Prevention of erastin-induced cell death | [2] |

| Lipid Peroxidation | WT HT-22 cells + Erastin (1 µM, 16h) | Significant reduction in lipid peroxide production | [2] |

| Mitochondrial ROS | WT HT-22 cells + Erastin (1 µM, 16h) | Blocked mitochondrial ROS production | [2] |

| Mitochondrial Fragmentation | WT HT-22 cells + Erastin (1 µM, 16h) | Full prevention of erastin-induced fragmentation | [2] |

| Mitochondrial Membrane Potential (MMP) | WT HT-22 cells + Erastin (1 µM, 16h) | Full restoration of MMP | [2] |

| ATP Levels | WT HT-22 cells + Erastin (1 µM, 16h) | Prevention of ATP depletion | [2] |

| Bid Translocation | HT-22 cells + Erastin (1 µM, 16h) | Blocked translocation of Bid | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits the translocation of activated Bid (tBid) to the mitochondria, preventing cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BID links ferroptosis to mitochondrial cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BID links ferroptosis to mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Bid mediates fission, membrane permeabilization and peri-nuclear accumulation of mitochondria as a prerequisite for oxidative neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BI-6C9 in Preserving Mitochondrial Outer Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BI-6C9, a specific inhibitor of the BH3 interacting-domain death agonist (Bid), with a focus on its effect on the mitochondrial outer membrane potential (MOMP). This document summarizes key quantitative data, details experimental protocols for assessing MOMP, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: this compound and Its Therapeutic Potential

This compound is a small molecule inhibitor that has garnered significant interest in the scientific community for its neuroprotective properties. It specifically targets Bid, a pro-apoptotic protein of the Bcl-2 family.[1] In various models of neuronal cell death, including those induced by glutamate excitotoxicity and erastin-induced ferroptosis, this compound has been shown to prevent the catastrophic collapse of the mitochondrial outer membrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2] By inhibiting Bid, this compound effectively blocks the downstream activation of mitochondrial-mediated cell death pathways, making it a promising candidate for therapeutic intervention in neurodegenerative diseases and other conditions characterized by excessive apoptosis.

Mechanism of Action: Inhibition of Bid-Mediated Mitochondrial Dysfunction

Under cellular stress, the full-length Bid protein is cleaved by proteases such as caspase-8 to form a truncated, active form known as tBid. tBid then translocates from the cytosol to the outer mitochondrial membrane, where it is thought to interact with and activate other pro-apoptotic proteins like Bax and Bak. This leads to the formation of pores in the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP is characterized by the dissipation of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of caspases that execute the apoptotic program.

This compound exerts its protective effect by directly inhibiting the pro-apoptotic function of Bid.[1] It is believed to prevent the translocation of Bid to the mitochondria, thereby inhibiting the initiation of MOMP.[2] A key interaction in this process is the binding of Bid to the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane. This interaction is thought to be a critical step in Bid-mediated mitochondrial damage. By preventing this, this compound preserves the integrity of the mitochondrial outer membrane and maintains the mitochondrial membrane potential, thus promoting cell survival.

Quantitative Data: Effect of this compound on Mitochondrial Outer Membrane Potential

The following table summarizes the quantitative data from a study by Neitemeier et al. (2017) on the effect of this compound on the mitochondrial membrane potential in HT-22 hippocampal neuronal cells subjected to erastin-induced ferroptosis. The mitochondrial membrane potential was assessed by measuring the fluorescence intensity of the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE).[1]

| Treatment Group | Description | Mean TMRE Fluorescence Intensity (% of Control) | Standard Deviation (SD) | Statistical Significance (p-value) |

| Control | Untreated HT-22 cells | 100% | (Not explicitly provided, assumed as baseline) | N/A |

| Erastin (1 µM) | HT-22 cells treated with 1 µM erastin for 16 hours | ~50% | (Not explicitly provided) | p < 0.001 (compared to control) |

| Erastin (1 µM) + this compound (10 µM) | HT-22 cells co-treated with 1 µM erastin and 10 µM this compound for 16 hours | ~100% | (Not explicitly provided) | p < 0.001 (compared to erastin-treated control) |

Data is estimated from the graphical representation in the cited literature. The study demonstrated a complete restoration of the mitochondrial membrane potential with this compound treatment.[1]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using TMRE

This protocol is adapted from Neitemeier et al. (2017) for the analysis of mitochondrial membrane potential in HT-22 cells.[1]

Materials:

-

HT-22 hippocampal neuronal cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/ml penicillin, and 100 µg/ml streptomycin

-

Erastin (1 µM)

-

This compound (10 µM)

-

Tetramethylrhodamine, Ethyl Ester (TMRE)

-

Phosphate-buffered saline (PBS)

-

FACS analysis buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HT-22 cells in DMEM in appropriate culture vessels.

-

Treat the cells with 1 µM erastin in the presence or absence of 10 µM this compound for 16 hours. Include an untreated control group.

-

-

Cell Staining:

-

After the treatment period, collect the cells.

-

Stain the cells with a final concentration of 200 nM TMRE for 20 minutes at 37 °C.

-

-

FACS Analysis:

-

Wash the cells with PBS.

-

Resuspend the cells in an appropriate amount of FACS analysis buffer.

-

Analyze the TMRE fluorescence using a flow cytometer.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

References

The Function of BI-6C9 in Neuronal Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core function of BI-6C9 in neuronal protection. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the mechanism of action, experimental validation, and signaling pathways associated with this potent Bid inhibitor.

Core Mechanism of Action

This compound is a highly specific, small-molecule inhibitor of the BH3 interacting-domain death agonist (Bid), a pro-apoptotic member of the Bcl-2 family of proteins.[1] Bid plays a crucial role in initiating the mitochondrial pathway of apoptosis and has been identified as a key mediator in several forms of neuronal cell death, including glutamate-induced excitotoxicity (oxytosis) and ferroptosis.[2][3][4]

Under conditions of cellular stress, Bid is cleaved to form truncated Bid (tBid), which then translocates to the mitochondria. At the mitochondrial outer membrane, tBid activates the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), and subsequent caspase activation and cell death.[5]

This compound exerts its neuroprotective effects by directly binding to Bid and preventing its activation and translocation to the mitochondria.[6] This inhibition preserves mitochondrial integrity and function, thereby blocking the downstream cascade of events that lead to neuronal demise.

Data Presentation: Neuroprotective Efficacy of this compound

The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound in various in vitro models of neuronal cell death.

Table 1: Protection of Neuronal Cells from Glutamate-Induced Excitotoxicity

| Cell Line | Toxin & Concentration | This compound Concentration | Endpoint Measured | Result | Reference |

| HT-22 | Glutamate (3 mM and 5 mM) | 10 µM | Cell Viability (MTT Assay) | Significantly attenuated the loss of cell viability. | [1][5] |

| HT-22 | Glutamate | 10 µM | Mitochondrial Fission | Prevented mitochondrial fragmentation. | [4] |

| HT-22 | Glutamate | 10 µM | Mitochondrial Outer Membrane Potential (MOMP) | Prevented the loss of MOMP. | [4] |

| HT-22 | Glutamate | 10 µM | AIF Release | Prevented the release of AIF. | [1] |

| HT-22 | Glutamate | 10 µM | Lipid Peroxidation | Significantly reduced the accumulation of lipid peroxides. | [5] |

Table 2: Protection of Neuronal Cells from Erastin-Induced Ferroptosis

| Cell Line | Toxin & Concentration | This compound Concentration | Endpoint Measured | Result | Reference |

| HT-22 | Erastin (1 µM) | 10 µM | Cell Viability (MTT Assay) | Prevented erastin-induced cell death. | [2] |

| HT-22 | Erastin (1 µM) | 10 µM | Lipid Peroxidation (BODIPY 581/591 C11) | Fully prevented erastin-induced lipid peroxidation. | [2] |

| HT-22 | Erastin (1 µM) | 10 µM | Mitochondrial ROS (MitoSOX Red) | Blocked the increase in mitochondrial ROS production. | [2] |

| HT-22 | Erastin (1 µM) | 10 µM | Mitochondrial Morphology | Prevented erastin-induced mitochondrial fragmentation. | [2] |

| HT-22 | Erastin (1 µM) | 10 µM | Mitochondrial Membrane Potential (TMRE) | Fully restored mitochondrial membrane potential. | [2] |

| HT-22 | Erastin (1 µM) | 10 µM | ATP Levels | Prevented ATP depletion. | [2] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-mediated neuroprotection.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Immortalized mouse hippocampal HT-22 cells are a commonly used model for studying glutamate-induced excitotoxicity and ferroptosis.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For neurotoxicity studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of toxins (e.g., 3-5 mM glutamate or 1 µM erastin) and/or this compound (typically 10 µM).

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

After the desired treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of cell culture.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Measurement of Lipid Peroxidation (BODIPY 581/591 C11 Assay)

This assay uses a fluorescent probe to detect lipid peroxidation in live cells.

-

Principle: The BODIPY 581/591 C11 probe is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

-

Protocol:

-

At the end of the treatment period, incubate the cells with 1-2 µM BODIPY 581/591 C11 in culture medium for 30 minutes at 37°C.

-

Wash the cells twice with Hank's Balanced Salt Solution (HBSS).

-

Analyze the cells using a fluorescence microscope or a flow cytometer. For ratiometric analysis, measure the fluorescence intensity at both the green (oxidized) and red (reduced) emission wavelengths.

-

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

-

Principle: MitoSOX Red is a cell-permeant dye that targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, producing a red fluorescent signal.

-

Protocol:

-

Following treatment, wash the cells with warm HBSS.

-

Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.

-

Wash the cells gently three times with warm HBSS.

-

Measure the red fluorescence intensity using a fluorescence microscope or flow cytometer.

-

Measurement of Mitochondrial Membrane Potential (TMRE Assay)

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye used to assess mitochondrial membrane potential.

-

Principle: TMRE is a positively charged dye that accumulates in active mitochondria with a negative membrane potential. In healthy cells, the mitochondria will fluoresce brightly. In cells with depolarized mitochondria, the TMRE signal will be diminished.

-

Protocol:

-

At the end of the treatment period, incubate the cells with 50-200 nM TMRE in culture medium for 20-30 minutes at 37°C.

-

Wash the cells gently with warm HBSS.

-

Analyze the cells immediately using a fluorescence microscope or flow cytometer to measure the red fluorescence intensity. A positive control for mitochondrial depolarization can be included by treating a set of cells with an uncoupler like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone).

-

Conclusion

This compound is a valuable research tool for investigating the roles of Bid-mediated apoptosis and related cell death pathways in neuronal injury and neurodegenerative diseases. Its ability to specifically inhibit Bid and protect against both excitotoxicity and ferroptosis highlights the central role of mitochondrial dysfunction in these processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the therapeutic potential of targeting the Bid pathway for neuroprotection.

References

- 1. MitoSOX measurement [bio-protocol.org]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]

- 5. apexbt.com [apexbt.com]

- 6. research.rug.nl [research.rug.nl]

Unveiling the Neuroprotective Potential of BI-6C9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of BI-6C9, a potent and specific small-molecule inhibitor of the BH3 interacting-domain death agonist (Bid) protein. This compound has emerged as a significant research tool for investigating caspase-independent cell death pathways, particularly in the context of neuronal injury. This document consolidates available data on its mechanism of action, summarizes its effects in key cellular models, and provides detailed experimental protocols for its study.

Core Biological Activity and Mechanism of Action

This compound is a highly specific inhibitor of Bid, a pro-apoptotic member of the Bcl-2 family.[1][2][3][4][5][6] Its primary mechanism involves preventing the translocation of Bid to the mitochondria, a critical step in the initiation of the intrinsic apoptotic pathway.[7] By inhibiting Bid, this compound effectively blocks downstream events including the loss of mitochondrial outer membrane potential (MOMP), mitochondrial fission, and the release of apoptosis-inducing factor (AIF) from the mitochondria.[1][2][3][5] This action protects cells, particularly neurons, from caspase-independent cell death.[1][2][3]

Quantitative Data Summary

| Parameter | Value | Cell Type | Context | Reference(s) |

| Effective Concentration | 10 µM | HT-22 (mouse hippocampal) | Attenuation of glutamate-induced excitotoxicity | [1] |

| 10 µM | HT-22 (mouse hippocampal) | Inhibition of erastin-induced ferroptosis | [8] | |

| 10 µM | HT-22 (mouse hippocampal) | Prevention of tBID-induced cytotoxicity | [8] | |

| Treatment Duration | 18 hours | HT-22 (mouse hippocampal) | Protection against glutamate excitotoxicity | [1] |

| 16 hours | HT-22 (mouse hippocampal) | Protection against erastin-induced ferroptosis | [8] | |

| 1 hour (pre-incubation) | HT-22 (mouse hippocampal) | Prevention of tBID-induced cell death | [7] |

Signaling Pathways Modulated by this compound

This compound intervenes in cell death pathways initiated by stimuli such as glutamate excitotoxicity and erastin-induced ferroptosis. The following diagram illustrates the signaling cascade and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the protective effects of this compound against glutamate-induced toxicity in HT-22 cells.

Materials:

-

HT-22 mouse hippocampal cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin

-

Glutamate solution (5 mM in DMEM)

-

This compound (10 mM stock in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

Procedure:

-

Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with 10 µM this compound (or vehicle control) for 1 hour.

-

Introduce 5 mM glutamate to the appropriate wells to induce excitotoxicity.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

This protocol is for measuring lipid peroxidation, a key event in ferroptosis, and assessing the inhibitory effect of this compound.

Materials:

-

HT-22 cells

-

Erastin (1 µM in DMEM)

-

This compound (10 mM stock in DMSO)

-

BODIPY™ 581/591 C11 (10 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed HT-22 cells in a suitable format (e.g., 24-well plate with coverslips for microscopy or 6-well plate for flow cytometry).

-

Treat cells with 10 µM this compound (or vehicle) and 1 µM erastin for 16 hours.

-

Add BODIPY™ 581/591 C11 to the culture medium to a final concentration of 2 µM.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

For microscopy, mount the coverslips and visualize using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye.

-

For flow cytometry, detach the cells, resuspend in HBSS, and analyze using channels appropriate for green and red fluorescence.

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Mitochondrial Superoxide Measurement (MitoSOX™ Red Staining)

This protocol allows for the detection of mitochondrial reactive oxygen species (ROS), which are often upstream of Bid activation.

Materials:

-

HT-22 cells

-

Glutamate (5 mM in DMEM) or Erastin (1 µM in DMEM)

-

This compound (10 mM stock in DMSO)

-

MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)

-

HBSS

-

Flow cytometer

Procedure:

-

Seed and treat HT-22 cells with the desired inducers (glutamate or erastin) and this compound as described in the previous protocols.

-

At the end of the treatment period, add MitoSOX™ Red to the culture medium to a final concentration of 5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Detach the cells, resuspend in HBSS, and analyze immediately by flow cytometry using an appropriate laser and emission filter for red fluorescence.

-

Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the molecular mechanisms of caspase-independent neuronal cell death. Its specific inhibition of Bid provides a clear point of intervention for studying the roles of mitochondrial dysfunction in various pathological contexts, including excitotoxicity and ferroptosis. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting the Bid-mediated cell death pathway. Future studies determining the precise binding kinetics and in vivo efficacy of this compound will be crucial for its potential translation into clinical applications.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Involvement of Bid in the crosstalk between ferroptotic agent-induced ER stress and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. BID links ferroptosis to mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BI-6C9 in the Inhibition of Apoptosis-Inducing Factor Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis-Inducing Factor (AIF) plays a critical role in caspase-independent cell death, a key pathway implicated in various neurodegenerative diseases and ischemic injuries. The release of AIF from the mitochondria and its subsequent translocation to the nucleus trigger chromatin condensation and large-scale DNA fragmentation, leading to cell death. The BH3 interacting-domain death agonist (Bid), a pro-apoptotic Bcl-2 family protein, is a crucial mediator in the upstream signaling cascade that leads to mitochondrial outer membrane permeabilization (MOMP) and AIF release. This technical guide details the mechanism of BI-6C9, a specific inhibitor of Bid, in preventing AIF release. We provide a summary of quantitative data, detailed experimental protocols for assessing this compound's efficacy, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction to this compound and Apoptosis-Inducing Factor (AIF)

Apoptosis, or programmed cell death, is a fundamental biological process. While often associated with caspase-dependent pathways, a significant caspase-independent pathway is mediated by Apoptosis-Inducing Factor (AIF). AIF is a flavoprotein normally located in the mitochondrial intermembrane space[1][2]. In response to apoptotic stimuli, AIF is released into the cytosol and translocates to the nucleus, where it induces chromatin condensation and DNA fragmentation, ultimately leading to cell death[1][3][2].

The release of AIF is a tightly regulated process, often initiated by the permeabilization of the outer mitochondrial membrane. The BH3 interacting-domain death agonist (Bid) protein plays a pivotal role in this process. Upon activation, Bid translocates to the mitochondria, where it induces MOMP, leading to the release of intermembrane space proteins, including AIF[4][5][6].

This compound is a small molecule inhibitor that specifically targets the BH3 domain of Bid[7][8][9]. By inhibiting Bid, this compound prevents the downstream events of mitochondrial dysfunction, including MOMP, mitochondrial fission, and the subsequent release of AIF[6][7][8]. This inhibitory action makes this compound a valuable research tool and a potential therapeutic agent for conditions where AIF-mediated cell death is implicated.

Quantitative Data on this compound's Inhibition of AIF Release-Related Events

The following table summarizes the quantitative data from studies investigating the effects of this compound on cellular processes related to the inhibition of AIF release. The primary model system cited is the HT-22 immortalized hippocampal neuronal cell line, which is susceptible to glutamate-induced oxidative stress and AIF-dependent cell death.

| Parameter | Cell Line | Inducer & Concentration | This compound Concentration | Treatment Duration | Outcome | Reference |

| Cell Viability | HT-22 | Glutamate (3 mM and 5 mM) | 10 µM | 18 hours | Significantly attenuated the loss of cell viability. | [7] |

| Cell Death | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Prevented erastin-induced cell death, similar to ferrostatin-1. | [4] |

| Lipid Peroxidation | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Fully prevented erastin-induced lipid peroxidation. | [4] |

| Mitochondrial ROS Production | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Blocked the increase in mitochondrial ROS production. | [4] |

| Mitochondrial Fragmentation | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Fully prevented erastin-induced mitochondrial fragmentation. | [4] |

| Mitochondrial Membrane Potential (MMP) | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Fully restored the mitochondrial membrane potential. | [4] |

| ATP Levels | WT HT-22 | Erastin (1 µM) | 10 µM | 16 hours | Prevented ATP depletion. | [4] |

| AIF Translocation | HT-22 expressing AIF-GFP | Glutamate | Not specified | 18 hours | Prevented nuclear translocation of AIF. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting AIF release.

Cell Culture and Treatment

-

Cell Line: Immortalized murine hippocampal HT-22 cells are a commonly used model.

-

Culture Conditions: Maintain HT-22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of AIF Release: To induce oxidative stress and subsequent AIF release, treat the cells with glutamate (e.g., 3-5 mM) or erastin (e.g., 1 µM).

-

This compound Treatment: Pre-incubate the cells with this compound (e.g., 10 µM) for a specified period (e.g., 1-2 hours) before adding the apoptosis-inducing agent. A vehicle control (e.g., DMSO) should be run in parallel.

Subcellular Fractionation for AIF Release Analysis

This protocol allows for the separation of cytosolic, mitochondrial, and nuclear fractions to determine the subcellular localization of AIF.

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.

-

Cytosolic Fraction: Disrupt the cell membrane by passing the suspension through a 27-gauge needle multiple times. Centrifuge at 720 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.

-

Mitochondrial Fraction: Centrifuge the cytosolic fraction at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Nuclear Fraction: The pellet from the initial low-speed centrifugation contains the nuclei. Wash this pellet with the hypotonic buffer.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., Bradford or BCA assay).

Western Blotting for AIF Detection

-

Sample Preparation: Mix the protein lysates from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AIF overnight at 4°C.

-

Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Controls: Use antibodies against marker proteins for each fraction (e.g., GAPDH for cytosol, COX IV for mitochondria, and Lamin B1 or Histone H3 for the nucleus) to assess the purity of the fractions.

Immunofluorescence for AIF Translocation

This method allows for the direct visualization of AIF's subcellular localization.

-

Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the apoptosis-inducing agent and/or this compound as described above.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate the cells with a primary antibody against AIF overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Co-localization of the AIF signal with the DAPI signal in the nucleus indicates translocation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AIF Release and its Inhibition by this compound

Caption: Signaling pathway of AIF-mediated cell death and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on AIF Release

Caption: Workflow for investigating the inhibitory effect of this compound on AIF release.

Conclusion

This compound serves as a potent and specific inhibitor of Bid, effectively blocking the cascade of events that lead to the release of Apoptosis-Inducing Factor from the mitochondria. By preventing mitochondrial dysfunction and AIF translocation, this compound protects against caspase-independent cell death, particularly in neuronal models of oxidative stress. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of this compound and to further elucidate the intricate mechanisms of AIF-mediated apoptosis. The continued study of compounds like this compound holds significant promise for the development of novel treatments for a range of debilitating diseases.

References

- 1. 2.8. Cell Fractionation and Western Blot Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRANSLOCATION ASSAY - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Subcellular Fractionation to Demonstrate Activation of Intrinsic Apoptotic Pathway | Springer Nature Experiments [experiments.springernature.com]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

CAS number 791835-21-7 pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of GSK1070916 (CAS: 791835-21-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1070916 is a potent, selective, and reversible ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] This azaindole-derived compound demonstrates significant antitumor activity across a broad range of cancer cell lines and in vivo xenograft models.[2][5] Its mechanism of action involves the disruption of critical mitotic processes, leading to failed cell division (cytokinesis), subsequent polyploidy, and ultimately, apoptosis.[2] GSK1070916 exhibits time-dependent inhibition and an exceptionally long dissociation half-life from its target kinases, suggesting the potential for prolonged pharmacodynamic effects.[4][6] A Phase I clinical trial has been completed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[7] This document provides a comprehensive overview of the pharmacological profile of GSK1070916, including its mechanism of action, quantitative activity data, relevant experimental methodologies, and known resistance pathways.

Mechanism of Action

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] GSK1070916 is a highly selective inhibitor of Aurora B and Aurora C.[3][4]

-

Target Inhibition: GSK1070916 acts as a reversible and ATP-competitive inhibitor, binding to the kinase domain of Aurora B and Aurora C.[1][4] This prevents the phosphorylation of their downstream substrates.

-

Cellular Consequences: Aurora B is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[8] Inhibition of Aurora B by GSK1070916 disrupts these processes. Human tumor cells treated with the compound show a dose-dependent inhibition of phosphorylation on serine 10 of Histone H3 (pHH3-S10), a specific substrate of Aurora B kinase.[2] This leads to a failure of cytokinesis, where cells exit mitosis without dividing, resulting in polyploid cells (containing >4N DNA content).[2] This abnormal state ultimately triggers programmed cell death, or apoptosis.[2][9]

Caption: Mechanism of Action of GSK1070916.

Quantitative Pharmacological Data

In Vitro Kinase Inhibition

GSK1070916 demonstrates high potency and selectivity for Aurora B and C over Aurora A. The inhibition is time-dependent, characterized by a slow dissociation rate, which contributes to its potent activity.[4]

Table 1: Kinase Inhibitory Potency of GSK1070916

| Target Kinase | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|

| Aurora B-INCENP | IC₅₀ | 3.5 | [1][4][9] |

| Kᵢ* | 0.38 ± 0.29 | [3][4][6] | |

| Aurora C-INCENP | IC₅₀ | 6.5 | [1][4][9] |

| Kᵢ* | 1.45 ± 0.35 | [3][4][6] | |

| Aurora A-TPX2 | IC₅₀ | 1100 | [4] |

| Kᵢ | 492 ± 61 | [3][6] |

Kᵢ denotes the final, steady-state inhibition constant for time-dependent inhibition.

Table 2: Dissociation Kinetics

| Target Kinase | Dissociation Half-Life (t₁/₂) | Reference(s) |

|---|---|---|

| Aurora B-INCENP | > 480 minutes | [1][4][6] |

| Aurora C-INCENP | 270 ± 28 minutes |[4][6] |

Off-Target Kinase Activity

GSK1070916 was screened against a large panel of kinases, with only a few other kinases being inhibited at IC₅₀ values below 100 nM.[10]

Table 3: Select Off-Target Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| FLT1 | 42 | [3][9][10] |

| TIE2 | 59 | [3][9][10] |

| SIK | 70 | [3][9][10] |

| FLT4 | 74 | [3][9][10] |

Cellular Antiproliferative Activity

GSK1070916 effectively inhibits the proliferation of a wide array of human tumor cell lines. Its potency is significantly lower in non-dividing, normal cells, which is consistent with its mitosis-specific mechanism of action.[2]

Table 4: Cellular Potency of GSK1070916

| Cell Type / Condition | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|

| >100 Tumor Cell Lines | Median EC₅₀ | < 10 | [1][2] |

| A549 (Human Lung Cancer) | EC₅₀ | 7 | [3][8] |

| Non-dividing HUVEC cells | IC₅₀ | 3900 | [9] |

| Inhibition of pHH3-S10 | Average EC₅₀ | 8 - 118 |[3][5] |

In Vivo Pharmacology and Clinical Development

Preclinical In Vivo Activity

In human tumor xenograft models, GSK1070916 demonstrates significant, dose-dependent antitumor activity.[2][3] Administration leads to the inhibition of the pharmacodynamic biomarker pHH3-S10 in tumor tissues.[11][12] Studies in mice with HCT116 colon tumor xenografts showed that blood concentrations exceeding 170 ng/mL were correlated with a sustained (>60%) decrease in pHH3-S10 phosphorylation for up to 24 hours.[11] Repeated administration resulted in partial or complete antitumor activity in lung, colon, and leukemia xenograft models.[3][5]

Clinical Trials

A Phase I, open-label, dose-escalation study (NCT01118611) of GSK1070916 has been completed in patients with advanced solid tumors.[13][14] The trial aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of the drug.[7][14] The dosing schedule involved intravenous administration over 1 hour, daily for 5 consecutive days, repeated every 21 days.[7][15]

Mechanisms of Resistance

A significant mechanism of acquired resistance to GSK1070916 is the overexpression of the ATP-Binding Cassette (ABC) transporter ABCB1, also known as P-glycoprotein or MDR1.[16]

-

Drug Efflux: GSK1070916 is a substrate for the ABCB1 efflux pump.[16] Overexpression of this transporter in cancer cells leads to increased pumping of the drug out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.

-

Reversal of Resistance: The resistance conferred by ABCB1 can be overcome by co-administration with an ABCB1 inhibitor, such as verapamil. This restores the sensitivity of resistant cells to GSK1070916.[16]

Caption: Resistance to GSK1070916 via ABCB1 Efflux Pump.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ and Kᵢ values of GSK1070916 against Aurora kinases.

-

Methodology: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes were incubated with various concentrations of GSK1070916 for a specified pre-incubation period (e.g., 30 minutes) to account for time-dependent inhibition.[1] The kinase reaction was initiated by adding a substrate solution containing Hepes buffer, MgCl₂, DTT, ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).[1] Reactions were incubated at room temperature for 60-120 minutes. The extent of peptide phosphorylation was measured, and data were fitted to determine inhibitory constants. For time-dependent inhibition, reaction progress curves were monitored continuously to calculate observed rate constants (k_obs).[4]